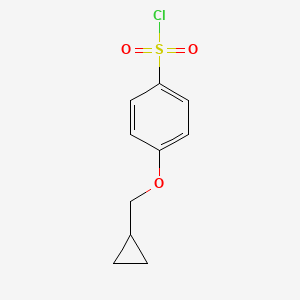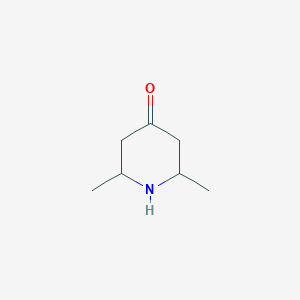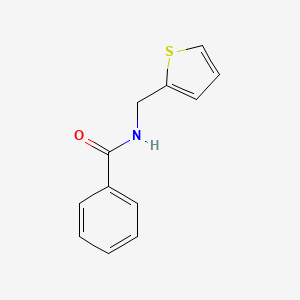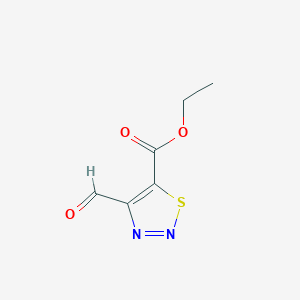![molecular formula C8H10BrN3 B3190699 2-[(4-bromophenyl)methyl]guanidine CAS No. 46123-79-9](/img/structure/B3190699.png)
2-[(4-bromophenyl)methyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)methyl]guanidine is an organic compound that features a guanidine group attached to a 4-bromophenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)methyl]guanidine typically involves the reaction of 4-bromobenzylamine with a guanidine derivative. One common method is the reaction of 4-bromobenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound . The reaction is usually carried out in a solvent such as methanol or ethanol, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
the general principles of guanidine synthesis, such as the use of activated guanidine precursors and transition metal-catalyzed reactions, can be applied to scale up the production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-bromophenyl)methyl]guanidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted guanidines, while oxidation reactions can produce oxidized derivatives of the guanidine group .
Applications De Recherche Scientifique
2-[(4-bromophenyl)methyl]guanidine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of guanidine derivatives with biological molecules and their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-[(4-bromophenyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity . The exact pathways and targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzoyl-N′-benzyl-N″(4-bromophenyl)guanidine: This compound has a similar structure but includes additional benzoyl and benzyl groups.
4-bromophenylguanidine: Lacks the methyl group attached to the guanidine moiety.
Uniqueness
2-[(4-bromophenyl)methyl]guanidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
46123-79-9 |
|---|---|
Formule moléculaire |
C8H10BrN3 |
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10BrN3/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
Clé InChI |
GNMZIDYNHABLBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)Br |
SMILES canonique |
C1=CC(=CC=C1CN=C(N)N)Br |
Key on ui other cas no. |
46123-79-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















